

Physical and chemical properties of 2-Hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-1-naphthoic acid

Cat. No.: B147050

[Get Quote](#)

2-Hydroxy-1-naphthoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **2-Hydroxy-1-naphthoic acid**, a significant aromatic carboxylic acid. The information is curated for professionals in research, scientific, and drug development fields, presenting key data, experimental methodologies, and relevant chemical processes.

Core Physical and Chemical Properties

2-Hydroxy-1-naphthoic acid, with the CAS number 2283-08-1, is an aromatic compound that presents as a cream-colored or white to light orange/yellow powder or crystal.^{[1][2][3]} It is a reactive molecule due to the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group on the naphthalene ring system.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative properties of **2-Hydroxy-1-naphthoic acid**.

Identifier	Value	Reference
IUPAC Name	2-Hydroxynaphthalene-1-carboxylic acid	[4]
CAS Number	2283-08-1	[1][4]
Molecular Formula	C ₁₁ H ₈ O ₃	[1][2][4]
Molecular Weight	188.18 g/mol	[1][2]
Canonical SMILES	C1=CC=C2C(=C1)C=CC(=C2)C(=O)O	[4][5]
InChI Key	UPHOPMSGKZNELG-UHFFFAOYSA-N	[5]
Physical Property	Value	Reference
Melting Point	167 °C (with decomposition)	[1][2]
Boiling Point	~283.17 °C (rough estimate)	[1][6]
pKa ₁	3.29	[6]
pKa ₂	9.68	[6]
Solubility	Moderately soluble in water. More soluble in organic solvents like ethanol and acetone. Solubility in aqueous solutions increases in basic conditions.[6]	[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Hydroxy-1-naphthoic acid**.

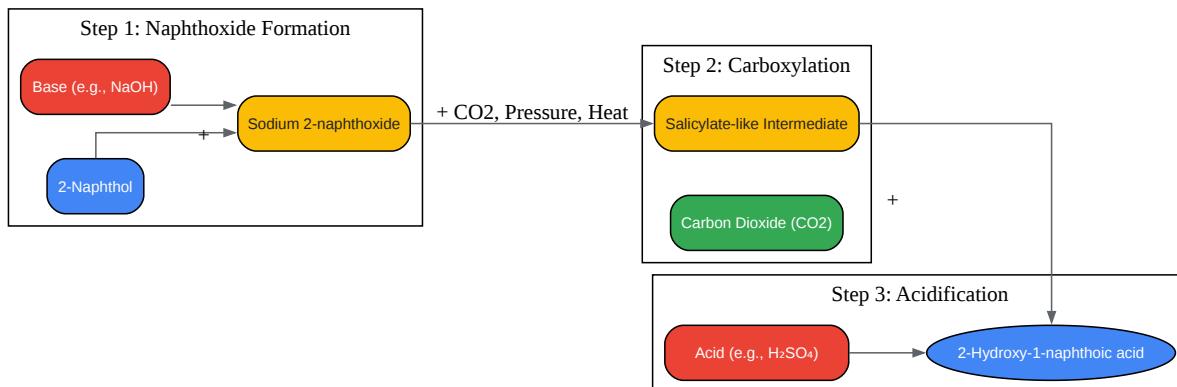
NMR Spectroscopy

- ^1H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.82 (s, 1H), 8.57 (d, J = 8.68 Hz, 1H), 7.99 (t, J = 9.08 Hz, 1H), 7.86 (t, J = 7.76 Hz, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H).[7]
- ^{13}C NMR (100MHz, DMSO) δ (ppm): 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 125.39, 125.02, 123.81, 119.33, 108.52.[7]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxy-1-naphthoic acid** exhibits characteristic absorption bands corresponding to its functional groups. Key peaks would be expected for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring. A representative IR spectrum can be found on ChemicalBook.[8]

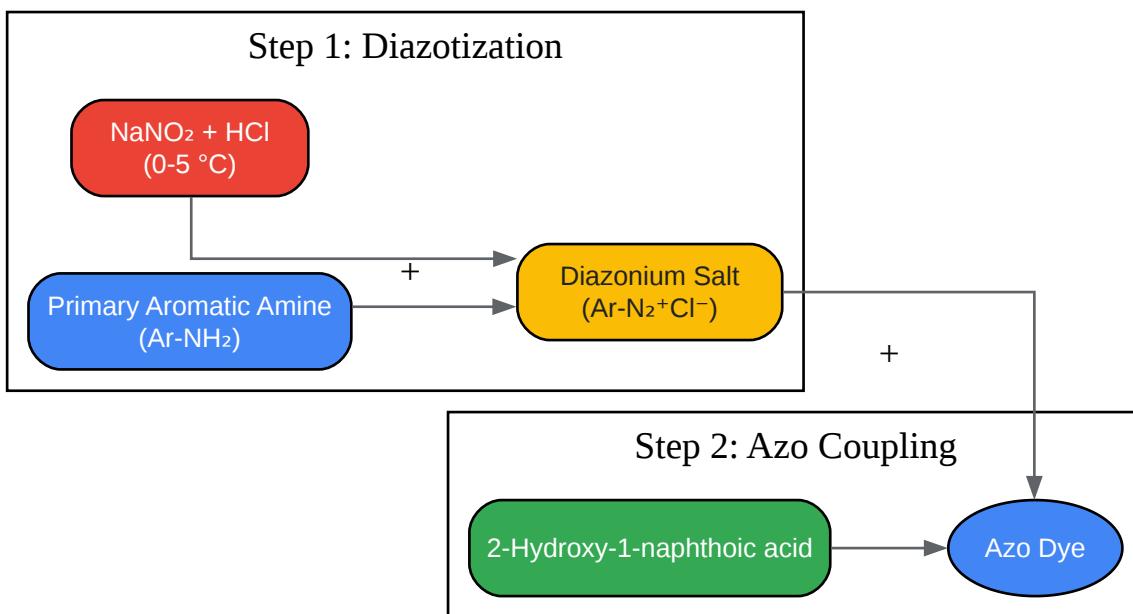
UV-Vis Spectroscopy


While specific UV-Vis spectral data for **2-Hydroxy-1-naphthoic acid** in various solvents is not readily available in the provided search results, a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile, shows absorption bands at 295 nm and 340 nm.[9] Upon addition of a base (TBAOH), a strong absorption band appears at 450 nm, indicating the formation of the corresponding naphtholate anion.[9] This suggests that the UV-Vis spectrum of **2-Hydroxy-1-naphthoic acid** would also be sensitive to pH changes.

Key Chemical Syntheses and Reactions

2-Hydroxy-1-naphthoic acid serves as a valuable intermediate in organic synthesis, particularly in the dye industry.[1][2]

Synthesis via Kolbe-Schmitt Reaction


The primary industrial synthesis of **2-Hydroxy-1-naphthoic acid** is achieved through the Kolbe-Schmitt reaction.[4][10] This carboxylation reaction involves the treatment of 2-naphthol with a base to form the corresponding naphthoxide, which then undergoes electrophilic addition with carbon dioxide under pressure and heat.[10][11] The resulting product is then acidified to yield **2-Hydroxy-1-naphthoic acid**.[10][11]

[Click to download full resolution via product page](#)

*Kolbe-Schmitt Reaction for **2-Hydroxy-1-naphthoic Acid** Synthesis.*

Intermediate in Azo Dye Synthesis

A primary application of **2-Hydroxy-1-naphthoic acid** is its use as a coupling component in the synthesis of azo dyes.^{[1][2]} Azo dyes are characterized by the -N=N- azo group connecting two aromatic rings.^{[1][2]} The synthesis is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent, such as **2-Hydroxy-1-naphthoic acid**.^{[12][13]}

[Click to download full resolution via product page](#)

General Workflow for Azo Dye Synthesis.

Experimental Protocols

The following sections detail generalized experimental protocols for determining key physical properties of **2-Hydroxy-1-naphthoic acid**.

Determination of Melting Point

Objective: To determine the temperature range over which the solid **2-Hydroxy-1-naphthoic acid** transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **2-Hydroxy-1-naphthoic acid** is packed into a capillary tube to a height of 1-2 mm. The tube is tapped to ensure the sample is compact at the sealed end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.

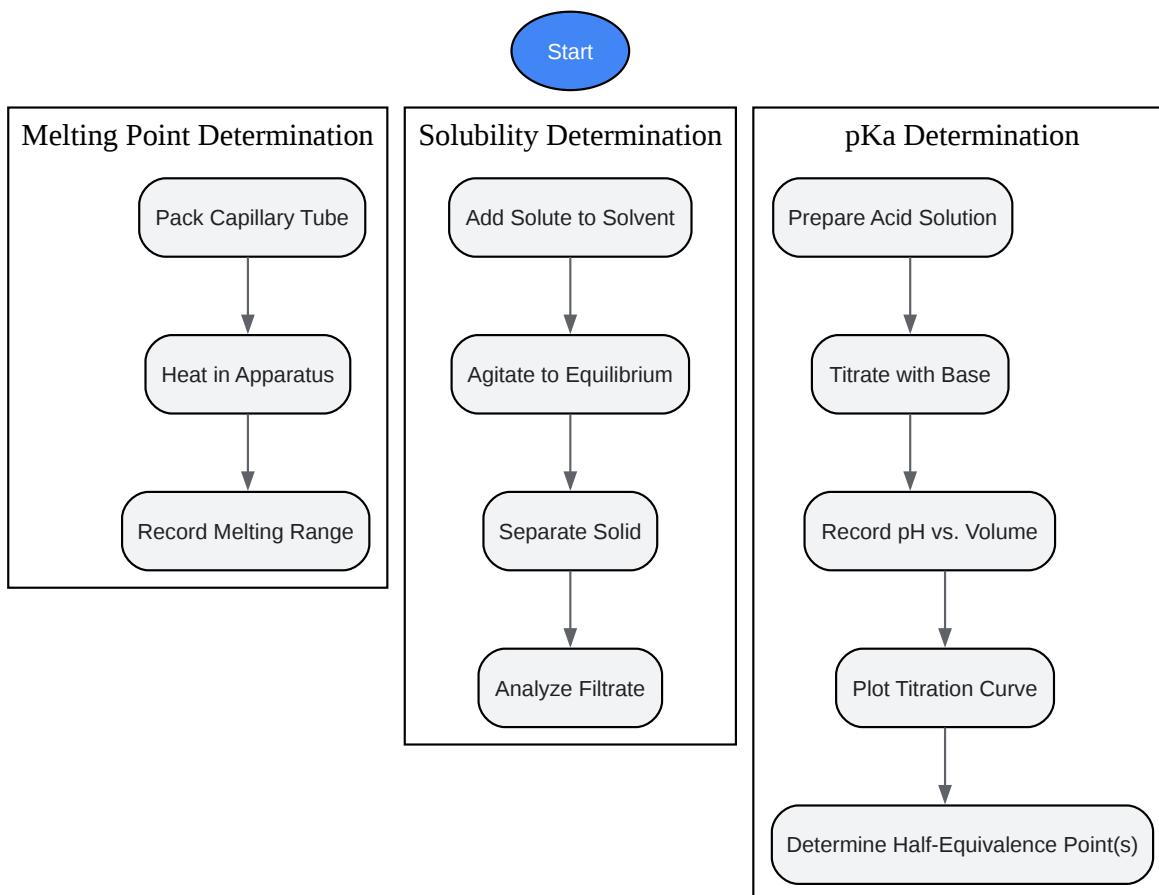
Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of **2-Hydroxy-1-naphthoic acid** in various solvents.

Methodology (Qualitative):

- Sample and Solvent: A small, measured amount of **2-Hydroxy-1-naphthoic acid** (e.g., 25 mg) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.
- Observation: The test tube is vigorously shaken after each addition. The solubility is observed and recorded. This process is repeated with different solvents (e.g., ethanol, acetone).

Methodology (Quantitative - Shake-Flask Method):


- Saturation: An excess amount of **2-Hydroxy-1-naphthoic acid** is added to a known volume of the solvent in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: The saturated solution is filtered to remove any undissolved solid.
- Analysis: The concentration of **2-Hydroxy-1-naphthoic acid** in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Determination of pKa

Objective: To determine the acid dissociation constant(s) of **2-Hydroxy-1-naphthoic acid**.

Methodology (Potentiometric Titration):

- Solution Preparation: A solution of **2-Hydroxy-1-naphthoic acid** of known concentration is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid like **2-Hydroxy-1-naphthoic acid**, two inflection points and two half-equivalence points will be observed, corresponding to pK_{a1} and pK_{a2} .

[Click to download full resolution via product page](#)

General Experimental Workflows for Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-HYDROXY-1-NAPHTHOIC ACID CAS#: 2283-08-1 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]
- 3. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. 2-HYDROXY-1-NAPHTHOIC ACID | 2283-08-1 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cuhk.edu.hk [cuhk.edu.hk]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Hydroxy-1-naphthoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147050#physical-and-chemical-properties-of-2-hydroxy-1-naphthoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com